molecular formula C9H8N2O2 B1292859 2-Amino-5-cyano-3-methylbenzoic acid CAS No. 871239-18-8

2-Amino-5-cyano-3-methylbenzoic acid

Cat. No. B1292859
CAS RN: 871239-18-8
M. Wt: 176.17 g/mol
InChI Key: FYPIIMYXBCWBPQ-UHFFFAOYSA-N
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Description

2-Amino-5-cyano-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids . It is a derivative of anthranilic acid, with additional functional groups of an amino group and a cyano group at the 2 and 5 positions, and a methyl group at the 3 position of the benzene ring .


Synthesis Analysis

The synthesis of 2-Amino-5-cyano-3-methylbenzoic acid has been described in several patents . One method involves reacting appropriate 2-amino-5-cyano-3-methylbenzoic esters with methylamine .


Molecular Structure Analysis

The molecular formula of 2-Amino-5-cyano-3-methylbenzoic acid is C9H8N2O2 . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .


Chemical Reactions Analysis

2-Amino-5-methylbenzoic acid, a compound similar to 2-Amino-5-cyano-3-methylbenzoic acid, is often used in solution-phase peptide synthesis . It can be used to synthesize quinazolinedione .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-5-cyano-3-methylbenzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 397.5±42.0 °C at 760 mmHg, and a flash point of 194.2±27.9 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Research

2-Amino-5-cyano-3-methylbenzoic acid serves as a building block in pharmaceutical research . It is used to synthesize a variety of compounds that have potential therapeutic applications. Its cyano and amino groups are reactive sites that can be modified to create new molecules with desired pharmacological properties.

Agriculture

In the agricultural sector, this compound is utilized in the synthesis of pesticides . Its structure allows for the creation of derivatives that can act as effective insecticides, contributing to pest control in crop protection.

Material Science

The applications in material science include the development of organic semiconductors . The compound’s molecular structure can be incorporated into larger organic frameworks, which are used in the production of electronic devices like solar cells and light-emitting diodes (LEDs).

Environmental Science

2-Amino-5-cyano-3-methylbenzoic acid is explored for its role in environmental remediation . Researchers investigate its derivatives as potential adsorbents for the removal of pollutants from water and soil, aiding in environmental clean-up efforts.

Biochemistry

In biochemistry, this compound is a precursor in the synthesis of complex biomolecules . It can be used to study enzyme-catalyzed reactions where its amino group participates in bond formation or cleavage, providing insights into metabolic pathways.

Pharmacology

Pharmacologically, it is involved in the creation of small molecule drugs . Its structural versatility makes it a candidate for the design of molecules that can interact with biological targets, leading to the development of new medications.

Mechanism of Action

The antimicrobial activity of 2-amino-5-methylbenzoic acid, a compound similar to 2-Amino-5-cyano-3-methylbenzoic acid, has been reported . It may kill bacterial and fungal strains by depressing or disrupting the cell walls and plasma membranes .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-3-methylbenzoic acid, advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-5-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPIIMYXBCWBPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648913
Record name 2-Amino-5-cyano-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-cyano-3-methylbenzoic acid

CAS RN

871239-18-8
Record name 2-Amino-5-cyano-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871239-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-cyano-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1.0 g of 2-amino-5-iodo-3-methylbenzoic acid, 0.45 g of copper cyanide and 10 ml of N,N-dimethylformamide was stirred at 150° C. for 9 hours. The reaction mixture was concentrated under reduced pressure. Into the residue, 20 ml of water and 2 ml of ethylenediamine were poured, and the mixture was stirred at room temperature for 1 hour. After the reaction mixture was filtered, the filtrate was adjusted to around pH 5 by an addition of concentrated hydrochloric acid, and then extracted with ethyl acetate three times. The combined organic layer was dried over sodium sulfate, and concentrated under reduced pressure to obtain 0.40 g of 2-amino-5-cyano-3-methylbenzoic acid of the formula:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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